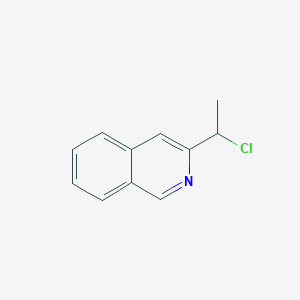

3-(1-Chloroethyl)-isoquinoline

Description

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

3-(1-chloroethyl)isoquinoline |

InChI |

InChI=1S/C11H10ClN/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-8H,1H3 |

InChI Key |

IYEVRLKBLZVKJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=N1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Isoquinoline derivatives, including 3-(1-Chloroethyl)-isoquinoline, have been studied for their potential as anticancer agents. Research has indicated that modifications in the isoquinoline structure can enhance activity against specific cancer cell lines by inhibiting protein tyrosine kinases, which are crucial in cancer progression .

- A study demonstrated that certain isoquinoline derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

-

Antimicrobial Properties :

- Isoquinolines exhibit antibacterial and antifungal activities. The presence of halogen substituents, such as chlorine, has been shown to enhance these properties. Compounds similar to this compound have been tested against various pathogens, showing promising results in inhibiting bacterial growth .

-

Neurological Effects :

- Some studies have explored the effects of isoquinoline derivatives on neurotransmitter systems. For instance, compounds have been observed to modulate serotonin receptors, which could lead to applications in treating mood disorders . The interaction with muscarinic acetylcholine receptors also suggests potential benefits in neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing starting materials such as substituted phenyl compounds and amines under acidic conditions can yield isoquinoline derivatives with high specificity .

- Modification Strategies : Structural modifications can enhance biological activity. For example, substituting different groups at various positions on the isoquinoline ring can lead to improved efficacy against specific targets .

Case Studies and Experimental Findings

- In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against several cancer cell lines. In vitro assays revealed IC50 values indicating effective concentration ranges for inducing cell death .

- Animal Models : In vivo studies using animal models have demonstrated the compound's ability to reduce tumor size and improve survival rates when administered alongside conventional therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The position and nature of substituents on the isoquinoline ring critically affect biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Chloroethyl vs.

- Position-Specific Effects: Substitution at the 3-position (e.g., chloroethyl, benzyl-triazole) correlates with antimicrobial and antitumor activities, while 4-position derivatives (e.g., benzylaminomethylene) show potent kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.